TAPS

Catalog No.
S585090
CAS No.
29915-38-6
M.F
C7H17NO6S
M. Wt
243.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TAPS

CAS Number

29915-38-6

Product Name

TAPS

IUPAC Name

3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propane-1-sulfonic acid

Molecular Formula

C7H17NO6S

Molecular Weight

243.28 g/mol

InChI

InChI=1S/C7H17NO6S/c9-4-7(5-10,6-11)8-2-1-3-15(12,13)14/h8-11H,1-6H2,(H,12,13,14)

InChI Key

YNLCVAQJIKOXER-UHFFFAOYSA-N

SMILES

Array

Synonyms

TAPS;TAP;N-TRIS(HYDROXYMETHYL)METHYL-3-AMINOPROPANESULFONIC ACID;N-TRIS(HYDROXYMETHYL)METHYL-3-AMINOPROPANE-SULPHONIC ACID;3-[TRIS(HYDROXYMETHYL)METHYLAMINO]-1-PROPANESULFONIC ACID;3-[[TRIS(HYDROXYMETHYL)METHYL]AMINO]PROPANESULFONIC ACID;3-[N-TRIS-(H

Canonical SMILES

C(CNC(CO)(CO)CO)CS(=O)(=O)O

The exact mass of the compound Taps is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 610928. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfonic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

TAPS (N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid) is a zwitterionic biological buffer, a member of the 'Good's buffers' series. With a pKa of approximately 8.4 at 25°C, it provides reliable pH control in the alkaline range of 7.7 to 9.1. Its Tris-based structure makes it a common choice for various biochemical and molecular biology applications, including enzyme assays and electrophoresis. However, its specific physicochemical properties mean it is not directly interchangeable with other buffers in a similar pKa range.

Selecting a buffer based on pKa alone is insufficient for ensuring experimental reproducibility and process stability. Close analogs like Bicine and Tricine, or common substitutes like HEPES, exhibit significant differences from TAPS in key second-order properties. These include temperature-dependent pKa shifts, metal ion chelation capacity, and electrophoretic mobility. Substituting TAPS without considering these factors can lead to enzyme inhibition, unpredictable pH drift in non-isothermal processes, and loss of resolution in separation techniques, directly impacting project outcomes and procurement efficiency.

Moderate Temperature Sensitivity: Greater pH Stability than Tricine and Bicine

The change in pKa per degree Celsius (ΔpKa/°C) is a critical parameter for processes involving temperature changes. TAPS exhibits a ΔpKa/°C of -0.021, indicating better pH stability under thermal fluctuation compared to other common alkaline buffers like Tricine (-0.025) and Bicine (-0.026). While the piperazine-based buffer HEPES (-0.014) offers greater stability, TAPS provides a more stable alkaline pH environment than its closest structural and pKa analogs.

Evidence DimensionTemperature Coefficient of pKa (ΔpKa/°C)
Target Compound DataTAPS: -0.021
Comparator Or BaselineTricine: -0.025 | Bicine: -0.026 | HEPES: -0.014
Quantified Difference16-19% less sensitive to temperature changes than Tricine and Bicine.
ConditionsStandard thermodynamic values at 298.15 K (25 °C).

For non-isothermal applications like thermal cycling or enzyme kinetics studies at elevated temperatures, TAPS ensures more predictable and reproducible pH control than Tricine or Bicine.

Low Metal Chelation: Avoids Divalent Cation Interference Unlike Bicine

Bicine is known to be a moderate metal ion chelator, which can interfere with metalloenzyme activity by sequestering essential cofactors. The stability constant (log K1) for the Bicine-Cu(II) complex is 7.97. In contrast, TAPS exhibits significantly weaker interactions with divalent cations; for example, the log K1 for the TAPS-Ni(II) complex is only 2.76. For applications sensitive to divalent cations, TAPS provides a more inert environment than Bicine, approaching the negligible chelation properties of buffers like HEPES.

Evidence DimensionStability Constant (log K₁) with Divalent Cations
Target Compound DataTAPS with Ni(II): 2.76
Comparator Or BaselineBicine with Cu(II): 7.97
Quantified DifferenceSeveral orders of magnitude lower binding affinity compared to Bicine.
ConditionsPotentiometric titration at 25 °C, I = 0.10 M.

Procuring TAPS over Bicine is critical for assays involving divalent metal cofactors (e.g., Mg²⁺, Mn²⁺, Cu²⁺) to prevent unintended enzyme inhibition and ensure accurate kinetic data.

General-Purpose Electrophoresis Buffer: Not Specialized for Low MW Peptides like Tricine

While TAPS is used for general DNA and some protein electrophoresis, it is not the appropriate choice for high-resolution separation of low molecular weight (LMW) proteins and peptides (<20 kDa). Tricine-SDS-PAGE is the established method for this application. Tricine, acting as the trailing ion, has higher electrophoretic mobility than glycine (used in standard Laemmli systems), which allows it to migrate ahead of small peptides and separate them from interfering SDS micelles. This results in significantly sharper bands and superior resolution in the 1-20 kDa range, an outcome not achievable with general-purpose buffers like TAPS.

Evidence DimensionOptimal Resolution Range in SDS-PAGE
Target Compound DataTAPS: General purpose, suitable for DNA and larger proteins.
Comparator Or BaselineTricine: Specialized for 1-20 kDa proteins and peptides.
Quantified DifferenceTricine systems resolve proteins down to 1-2 kDa; standard systems do not.
ConditionsDiscontinuous polyacrylamide gel electrophoresis (SDS-PAGE).

A buyer needing to resolve small proteins or peptides should procure Tricine specifically, as substituting with a general buffer like TAPS will lead to poor resolution and failed experiments.

Moderate Solubility: Requires More Solvent for Stock Solutions than HEPES

Practical handling is a key procurement consideration. TAPS has a moderate water solubility of 5 g/100 mL. This is significantly lower than the widely used buffer HEPES, which has a solubility of 70.36 g/100 mL, allowing for highly concentrated, space-saving stock solutions. Conversely, TAPS is more soluble than Tricine (1.8 g/100 mL), making it a more convenient option when Tricine's low solubility is a process constraint.

Evidence DimensionSolubility in Water (g/100 mL)
Target Compound DataTAPS: 5
Comparator Or BaselineHEPES: 70.36 | Tricine: 1.8 | Bicine: 16
Quantified DifferenceOver 14x less soluble than HEPES; ~2.8x more soluble than Tricine.
ConditionsSolubility in water at room temperature, as reported by a single supplier.

For workflows requiring high-concentration buffer stocks to save space or for scale-up, HEPES is a better choice; however, TAPS is preferable to the poorly soluble Tricine for ease of handling.

Enzyme Assays with Divalent Cations at Alkaline pH

When an enzyme assay requires a pH between 7.7 and 9.1 and involves metal cofactors like Mg²⁺ or Ca²⁺, TAPS is a superior choice to Bicine. Its significantly lower metal-binding affinity prevents sequestration of essential ions, ensuring enzyme activity is not artificially inhibited.

Biochemical Reactions with Moderate Temperature Shifts

For reactions that undergo heating or cooling within a process, such as certain protein stability or binding assays, TAPS provides more reliable pH control than Tricine or Bicine. Its lower temperature coefficient (ΔpKa/°C) minimizes pH drift, leading to more reproducible results.

Capillary Electrophoresis of DNA

TAPS is frequently used as a buffer component in capillary electrophoresis for the analysis of DNA and DNA-dye complexes. In this context, where the extreme resolution for LMW peptides offered by Tricine is not required, TAPS provides a stable alkaline environment to maintain the charge of nucleic acids for accurate size-based separation.

Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

-5.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

243.07765844 Da

Monoisotopic Mass

243.07765844 Da

Heavy Atom Count

15

UNII

Y5DC3IN066

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 120 of 123 companies (only ~ 2.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

29915-38-6

Wikipedia

TAPS_(buffer)

General Manufacturing Information

1-Propanesulfonic acid, 3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-: ACTIVE

Dates

Last modified: 08-15-2023

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